REACTION_CXSMILES
|
C([Mg]Br)=C.[CH:5]1[CH:10]=[C:9](Cl)C=[C:7]([C:12]([O:14]O)=O)[CH:6]=1.FC(F)(OCC(O)CC1OC1)C(F)F.C(O)(=O)C.O>C1COCC1>[O:14]1[C@H:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1.[O:14]1[CH:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
6h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)F)(OCC(CC1CO1)O)F
|
Name
|
epoxide
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
|
Quantity
|
56.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.2 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
183 μL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of diastereomers
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum at 65° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C[C@H]1CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Mg]Br)=C.[CH:5]1[CH:10]=[C:9](Cl)C=[C:7]([C:12]([O:14]O)=O)[CH:6]=1.FC(F)(OCC(O)CC1OC1)C(F)F.C(O)(=O)C.O>C1COCC1>[O:14]1[C@H:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1.[O:14]1[CH:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
6h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)F)(OCC(CC1CO1)O)F
|
Name
|
epoxide
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
|
Quantity
|
56.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.2 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
183 μL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of diastereomers
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum at 65° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C[C@H]1CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Mg]Br)=C.[CH:5]1[CH:10]=[C:9](Cl)C=[C:7]([C:12]([O:14]O)=O)[CH:6]=1.FC(F)(OCC(O)CC1OC1)C(F)F.C(O)(=O)C.O>C1COCC1>[O:14]1[C@H:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1.[O:14]1[CH:7]([CH2:6][CH2:5][CH2:10][CH3:9])[CH2:12]1
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
6h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)F)(OCC(CC1CO1)O)F
|
Name
|
epoxide
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
|
Quantity
|
56.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.2 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
183 μL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of diastereomers
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum at 65° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C[C@H]1CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |